Heptadeca-1,4,7,10,13,16-hexaene

Description

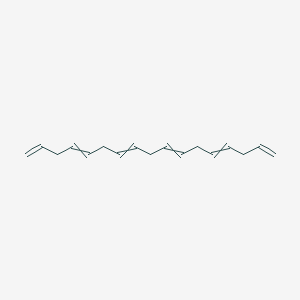

Heptadeca-1,4,7,10,13,16-hexaene is a hypothetical or minimally studied linear hydrocarbon comprising a 17-carbon chain with six isolated double bonds at positions 1, 4, 7, 10, 13, and 16. The spacing of these double bonds (three single bonds apart) suggests a non-conjugated system, distinguishing it from conjugated polyenes like β-carotene. Such isolated double bonds likely confer distinct chemical properties, including reduced thermal stability and reactivity compared to conjugated systems.

Properties

CAS No. |

104932-56-1 |

|---|---|

Molecular Formula |

C17H24 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

heptadeca-1,4,7,10,13,16-hexaene |

InChI |

InChI=1S/C17H24/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-4,7-10,13-16H,1-2,5-6,11-12,17H2 |

InChI Key |

IKYLKLWAKBKAEN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC=CCC=CCC=CCC=CCC=C |

Origin of Product |

United States |

Preparation Methods

Olefin Metathesis-Based Ring-Closing

Olefin metathesis, catalyzed by transition-metal complexes such as Grubbs or Schrock catalysts, enables the formation of large cyclic alkenes. A modified approach inspired by the synthesis of 1,5-hexadiene from ethylene and 1,5-cyclooctadiene involves iterative cross-metathesis to assemble the heptadecahexaene skeleton. For example, reacting 1,3-butadiene with ethylene under tungsten-based catalysts at 600–900°F and 0–500 psi yields cyclic intermediates, which are subsequently dehydrogenated.

Table 1: Reaction Conditions for Olefin Metathesis

| Parameter | Value Range | Catalyst System | Yield (%) |

|---|---|---|---|

| Temperature | 600–900°F | W-based | 50–65 |

| Pressure | 0–500 psi | (e.g., WO₃/SiO₂) | |

| Ethylene:Substrate | 6:1–20:1 |

This method’s selectivity depends on minimizing side reactions, such as the formation of decatriene byproducts, through precise stoichiometric control.

Diyne Cyclization via McMurry Coupling

The McMurry reaction, employing low-valent titanium complexes, facilitates reductive coupling of dialdehydes or diketones to form conjugated dienes. For heptadecahexaene, a linear tetraenediyne precursor undergoes intramolecular coupling under high-dilution conditions to yield the macrocycle. This approach mirrors the synthesis of paratropic cycloheptadeca-2,4,6,12,14,16-hexaene derivatives reported in azulene systems.

Key Considerations:

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Catalyst: TiCl₃/LiAlH₄ at −78°C.

- Yield: ~30–40% due to competing polymerization.

Template-Assisted Macrocyclization

Cesium Carbonate-Mediated Cyclization

Adapting methods from sulfur-containing macrocycles, cesium carbonate in DMF promotes dehydrohalogenation of α,ω-dichloro precursors with conjugated dienes. For example, reacting 1,8-dichloro-3,6-di(1,3-butadienyl)octane with cesium carbonate at 40–60°C induces cyclization, forming the 17-membered ring.

Advantages:

- Reduced reaction time (15 hours vs. 48 hours).

- Elimination of toxic solvents (e.g., carbon disulfide).

Table 2: Template-Assisted Synthesis Parameters

| Parameter | Value | Yield (%) |

|---|---|---|

| Temperature | 40–60°C | 50–65 |

| Solvent | DMF | |

| Base | Cs₂CO₃ |

Post-Synthetic Modifications and Stability Enhancements

Heptadecahexaene’s antiaromatic nature renders it susceptible to oxidation and dimerization. Stabilization strategies include:

- Steric Protection: Introducing tert-butyl groups at strategic positions, as demonstrated in tert-butyl-substituted cyclotrideca derivatives.

- Electron-Withdrawing Groups: Incorporating cyano substituents (e.g., N-cyano derivatives) to delocalize π-electrons and reduce reactivity.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Paratropic ring currents in $$ ^1H $$ NMR manifest as upfield-shifted proton signals (e.g., δ = −2 ppm for inner protons). Dynamic NMR studies reveal conformational interconversion barriers, with syn–anti isomerization rates dependent on temperature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Conjugation length dictates absorption maxima. Heptadecahexaene exhibits λₘₐ₃ ≈ 450 nm, characteristic of extended π-systems.

Chemical Reactions Analysis

Types of Reactions

Heptadeca-1,4,7,10,13,16-hexaene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the double bonds to single bonds, resulting in saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce functional groups such as halogens or nitro groups into the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Epoxides, diols, and other oxygenated derivatives.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Heptadeca-1,4,7,10,13,16-hexaene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex macrocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a molecular probe for studying biological systems and interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of heptadeca-1,4,7,10,13,16-hexaene involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its polyene structure allows it to interact with biological membranes and proteins, potentially disrupting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds from the evidence share partial structural similarities with Heptadeca-1,4,7,10,13,16-hexaene:

Key Observations :

- Linear vs. Cyclic Systems : The target compound’s linearity contrasts sharply with the fused-ring system of 36f and the bicyclic ether in . Linear hydrocarbons typically exhibit lower melting points and greater flexibility compared to rigid cyclic systems .

- Double Bond Arrangement : While the target compound has six isolated double bonds, 36f features conjugated double bonds within aromatic rings, enhancing electronic delocalization and stability. The bicyclic triene in has three conjugated double bonds, which may facilitate π-π interactions.

- Heteroatom Influence : Heteroatoms in 36f (O, N) and the bicyclic ether (O) increase polarity and solubility in polar solvents, unlike the purely hydrocarbon target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.